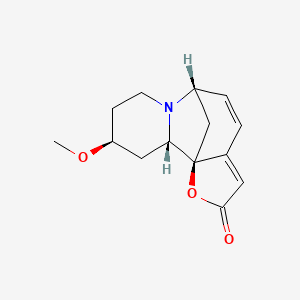

Securitinine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11+,12+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLWRYOORWTCQQ-UHXUPSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCN2[C@@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of Securitinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securitinine, a tetracyclic alkaloid from the Securinega genus, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for metabolic engineering and the development of novel derivatives. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, comprehensive experimental protocols for key cited experiments, and visualizations of the pathway and workflows to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction

This compound belongs to the Securinega alkaloids, a class of natural products characterized by a complex tetracyclic core. Early radiolabeling studies established that the biosynthesis of this compound proceeds from two primary amino acid precursors: L-lysine and L-tyrosine.[1] L-lysine provides the piperidine ring (A-ring), while L-tyrosine is the precursor for the C/D-ring system.[1] Recent advancements in analytical techniques, particularly single-cell transcriptomics and sophisticated feeding experiments with stable isotope-labeled intermediates, have enabled a more detailed elucidation of this intricate pathway, revealing a unique scaffold remodeling step.[2][3][4]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three major stages:

-

Formation of the key intermediates: 1-piperideine from L-lysine and menisdaurilide from L-tyrosine.

-

Conjugation of these intermediates to form the neosecurinane scaffold.

-

A novel sulfotransferase-mediated scaffold remodeling to yield the final securinane core.

Formation of 1-Piperideine from L-Lysine

The piperidine ring of this compound is derived from L-lysine via the formation of cadaverine and subsequent oxidative deamination to 1-piperideine. This pathway is common for the biosynthesis of many piperidine alkaloids.

Formation of Menisdaurilide from L-Tyrosine

The C/D-ring precursor, menisdaurilide, is derived from L-tyrosine. While the exact enzymatic steps leading to menisdaurilide are still under investigation, feeding experiments have confirmed its role as a key intermediate.[2][4]

Formation of the Neosecurinane Scaffold

The two key intermediates, 1-piperideine and menisdaurilide, undergo a conjugation reaction to form the [2.2.2]-bicyclic neosecurinane scaffold. This reaction leads to the formation of intermediates such as (–)-virosine A and (–)-virosine B.[2][3]

Sulfotransferase-Mediated Scaffold Remodeling

The final and most remarkable step in this compound biosynthesis is the conversion of the neosecurinane scaffold to the [3.2.1]-bicyclic securinane core. This transformation is catalyzed by a sulfotransferase, which mediates a 1,2-amine shift.[2][3] This enzymatic step is a key discovery, revealing a novel function for sulfotransferases in natural product biosynthesis. The sulfotransferase activates the hydroxyl group on the neosecurinane intermediate, facilitating a ring contraction to form allosecurinine and securinine.[2]

Quantitative Data

While comprehensive quantitative data for every enzymatic step is not yet available in the literature, the following table summarizes the reported yields from key transformation and feeding experiments.

| Precursor/Intermediate | Product(s) | Yield (%) | Reference(s) |

| [¹³C₂]-(–)-virosine B | [¹³C₂]-securinine | 34 | [2] |

| Allosecurinine & L-Ascorbic Acid (catalyzed by FsBBE) | Fluesuffine A | - | [5] |

| Allosecurinine & Isoascorbic Acid (catalyzed by FsBBE) | Fluesuffine B | - | [5] |

Note: Specific enzyme kinetic parameters (Km, Vmax) for the core biosynthetic pathway enzymes have not been extensively reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in elucidating the this compound biosynthetic pathway.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound and its intermediates.

Protocol:

-

Preparation of Labeled Precursors: Synthesize stable isotope-labeled intermediates, such as [¹³C₂]-(–)-virosine B, following established chemical synthesis protocols.

-

Plant Material: Utilize young leaves from Flueggea suffruticosa.

-

Feeding Experiment:

-

Dissolve the labeled precursor in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Introduce the solution to the detached leaves via petiole feeding or by gentle abrasion of the leaf surface followed by application of the solution.

-

Incubate the leaves under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 24-72 hours).

-

-

Extraction:

-

Harvest the leaves and freeze them in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract the metabolites with a suitable solvent system, such as methanol or ethanol/water (95:5, v/v).[5]

-

Concentrate the extract under vacuum.

-

-

Purification and Analysis:

-

Perform a preliminary purification of the crude extract using techniques like solid-phase extraction or liquid-liquid extraction to enrich the alkaloid fraction.

-

Further purify the target compounds (securinine, allosecurinine, and intermediates) using high-performance liquid chromatography (HPLC).

-

Analyze the purified fractions by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic label.

-

Heterologous Expression and Purification of FsBBE

Objective: To produce and purify the Berberine Bridge Enzyme (BBE)-like enzyme (FsBBE) for in vitro characterization.

Protocol:

-

Gene Cloning:

-

Isolate total RNA from young leaves of F. suffruticosa.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the FsBBE gene using gene-specific primers.

-

Clone the amplified gene into a suitable expression vector (e.g., pEAQ-HT-DEST1 for plant expression or a bacterial expression vector with a His-tag).[5]

-

-

Heterologous Expression:

-

In Nicotiana benthamiana (tobacco):

-

Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector.

-

Infiltrate the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium culture.

-

Incubate the plants for 5-7 days to allow for transient protein expression.[5]

-

-

In Escherichia coli:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector.

-

Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-20°C) overnight.

-

-

-

Protein Purification:

-

Harvest the plant leaves or bacterial cells and homogenize them in a lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

If using a His-tagged construct, purify the protein from the supernatant using nickel-charged nitrilotriacetic acid (Ni-NTA) affinity chromatography.[5]

-

Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the purified FsBBE protein with an elution buffer containing a high concentration of imidazole.

-

Verify the purity and size of the protein using SDS-PAGE.

-

In Vitro Enzyme Assay for FsBBE

Objective: To determine the activity and substrate specificity of the purified FsBBE enzyme.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified FsBBE enzyme.

-

Substrate 1: Allosecurinine.

-

Substrate 2: L-ascorbic acid or dehydroascorbic acid.

-

A suitable buffer (e.g., phosphate buffer, pH 7.0).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as an organic solvent (e.g., ethyl acetate) or by heat inactivation.

-

Product Analysis:

-

Extract the product from the reaction mixture.

-

Analyze the extract using LC-HRMS to identify the formation of the product (fluesuffine A).[5]

-

Single-Cell RNA Sequencing of Flueggea suffruticosa Leaves

Objective: To identify candidate genes involved in the this compound biosynthetic pathway by analyzing the transcriptomes of individual cells.

Protocol:

-

Protoplast Isolation:

-

Collect fresh, young leaves of F. suffruticosa.

-

Finely chop the leaves and incubate them in an enzyme solution containing cellulase and macerozyme to digest the cell walls.

-

Filter the resulting protoplast suspension to remove undigested tissue.

-

Purify the protoplasts by density gradient centrifugation.

-

-

Single-Cell Capture:

-

Use a microfluidic platform (e.g., 10x Genomics Chromium) to capture individual protoplasts in gel beads-in-emulsion (GEMs).

-

-

Library Preparation:

-

Lyse the captured cells within the GEMs to release mRNA.

-

Reverse transcribe the mRNA to cDNA, incorporating cell-specific barcodes and unique molecular identifiers (UMIs).

-

Break the emulsion and pool the barcoded cDNA.

-

Amplify the cDNA and construct a sequencing library.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Process the raw sequencing data to generate a gene-cell expression matrix.

-

Perform dimensionality reduction, clustering, and differential gene expression analysis to identify cell populations with enriched expression of candidate biosynthetic genes.

-

Correlate the expression of candidate genes with the known distribution of this compound in the plant to prioritize genes for functional characterization.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Isotopic Labeling Studies

Caption: Workflow for isotopic labeling experiments.

Workflow for Heterologous Expression and Enzyme Assay

Caption: Workflow for enzyme characterization.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant advancement in the field of natural product chemistry. The discovery of a sulfotransferase-mediated scaffold remodeling step highlights the novel and unexpected roles that enzymes can play in the generation of molecular diversity. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to further investigate this pathway, engineer the production of this compound and its analogs, and explore the potential of the identified enzymes in biocatalysis. Future research will likely focus on the detailed characterization of all the enzymes in the pathway, the elucidation of the regulatory networks controlling its expression, and the application of this knowledge for the sustainable production of these valuable alkaloids.

References

The Alkaloid Securinine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securinine, a tetracyclic indolizidine alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its effects on the central nervous system. This technical guide provides an in-depth overview of the natural sources of securinine and detailed methodologies for its extraction, isolation, and purification. Quantitative data on securinine content from various plant sources are presented in tabular format for comparative analysis. Furthermore, this document outlines comprehensive experimental protocols and visual workflows to aid researchers in the efficient isolation of this promising natural product.

Natural Sources of Securinine

Securinine is predominantly found in plants belonging to the family Phyllanthaceae. The primary genera known to produce this alkaloid are Securinega, Phyllanthus, and Flueggea.

Primary Plant Sources:

-

Securinega suffruticosa (Pall.) Rehder : Historically, this deciduous shrub is the most well-known and abundant source of securinine. Various parts of the plant, including the leaves, roots, and twigs, contain the alkaloid, with the roots generally exhibiting the highest concentration.

-

Phyllanthus niruri L. : This herbaceous plant, commonly known as the "stonebreaker," is another significant source of securinine and its derivatives.[1] The aerial parts of the plant are typically utilized for extraction.

-

Flueggea virosa (Roxb. ex Willd.) Royle : This species is also a notable producer of securinine and a variety of related alkaloids.

-

Phyllanthus glaucus Wall. ex Müll. Arg. : In vitro cultures of this plant have been shown to be a viable source of securinine.[1]

Other genera within the Phyllanthaceae family that have been reported to contain securinine alkaloids include Margaritaria and Breynia. The distribution and concentration of securinine can vary depending on the plant species, geographical location, season of harvest, and the specific plant part used.

Quantitative Analysis of Securinine Content

The yield of securinine from its natural sources is a critical factor for research and potential drug development. The following tables summarize the reported quantitative data for securinine content in various plant materials.

Table 1: Securinine Content in Securinega suffruticosa

| Plant Part | Securinine Content (% of Dry Weight) | Reference |

| Roots | up to 0.6% | [2] |

| In Vitro Shoots | 0.33% | [2] |

Table 2: Securinine Content in Phyllanthus Species

| Plant Species | Plant Part/Culture Condition | Securinine Content (mg/g of Dry Weight) | Reference |

| Phyllanthus glaucus | In Vitro Shoot Culture | 3.58 mg/g | [1] |

| Phyllanthus glaucus | In Vitro Shoot Culture (with BAP 0.5 mg/L) | 5.82 mg/g (total alkaloids) | [3] |

| Phyllanthus glaucus | In Vitro Shoot Culture (compromise for propagation) | 4.73 mg/g (total alkaloids) | [3][4] |

Experimental Protocols for Isolation and Purification

The isolation of securinine from plant material generally involves a multi-step process of extraction, partitioning, and chromatography. Below are detailed methodologies adapted from established protocols.

General Extraction of Total Alkaloids

This protocol is a generalized method for the initial extraction of total alkaloids from dried and powdered plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., roots of S. suffruticosa)

-

Methanol or 95% Ethanol

-

2 N Hydrochloric Acid (HCl)

-

Chloroform

-

Ammonia solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the powdered plant material in methanol or 95% ethanol at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in 2 N HCl and filter to remove non-alkaloidal components.

-

Wash the acidic aqueous solution with chloroform to remove acidic and neutral impurities. Discard the chloroform layer.

-

Adjust the pH of the acidic aqueous layer to alkaline (pH 9-10) with ammonia solution to precipitate the alkaloid bases.

-

Extract the liberated alkaloids with chloroform multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

Isolation and Purification of Securinine using Column Chromatography

This protocol details the separation of securinine from the total alkaloid fraction using various chromatographic techniques.

Method 1: Cation Exchange and Adsorption Chromatography

Materials and Reagents:

-

Total alkaloid fraction

-

Dilute sulfuric acid

-

Cation exchange resin (strong acid type)

-

Ammonia water

-

Petroleum ether

-

Macroporous adsorbent resin (e.g., D101)

-

Ethanol (various concentrations)

-

Silica gel for column chromatography

-

Elution solvents (e.g., chloroform-methanol gradients)

Procedure:

-

Acidic Extraction and Cation Exchange:

-

Percolate the powdered plant material with dilute sulfuric acid.

-

Pass the acidic extract through a column packed with a strong acid cation exchange resin to adsorb the alkaloids.

-

Wash the resin with water to remove impurities.

-

Elute the alkaloids from the resin by treating it with ammonia water to a pH of 8-9.

-

Extract the free alkaloids from the alkalized resin with petroleum ether.

-

Concentrate the petroleum ether extract to obtain a crude alkaloid mixture.

-

-

Macroporous Resin Adsorption:

-

Dissolve the crude alkaloid mixture in an appropriate solvent and apply it to a column packed with macroporous adsorbent resin.

-

Wash the column with water, followed by a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, 90%) to elute different fractions.

-

Collect the fractions and monitor for the presence of securinine using Thin Layer Chromatography (TLC).

-

-

Silica Gel Column Chromatography:

-

Combine the fractions enriched with securinine and concentrate them.

-

Apply the concentrated fraction to a silica gel column.

-

Elute the column with a suitable solvent system, such as a chloroform-methanol gradient, to separate securinine from other alkaloids.

-

Monitor the eluted fractions by TLC and combine the pure securinine fractions.

-

-

Recrystallization:

-

Concentrate the pure securinine fractions and recrystallize the residue from a suitable solvent (e.g., ethanol-water mixture) to obtain high-purity securinine crystals.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of securinine from its natural plant sources.

Caption: General workflow for Securinine isolation.

Conclusion

This technical guide provides a comprehensive resource for researchers interested in the natural sources and isolation of securinine. By detailing the primary plant sources, providing quantitative data on alkaloid content, and outlining robust experimental protocols, this document aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this important natural product. The provided workflow diagram offers a clear visual representation of the isolation process, serving as a practical guide for laboratory implementation.

References

An In-depth Technical Guide on Securitinine and other Securinega Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Securitinine and other alkaloids derived from plants of the Securinega genus. These compounds have garnered significant interest in the scientific community due to their complex chemical structures and diverse pharmacological activities. This document details their biosynthesis, mechanisms of action, and potential therapeutic applications, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

Introduction to Securinega Alkaloids

Securinega alkaloids are a class of tetracyclic indolizidine alkaloids characterized by a unique and rigid structure. The first and most abundant of these to be isolated was securinine in 1956 from Securinega suffruticosa.[1] Since then, over 50 distinct alkaloids have been identified from various plant species within the Securinega, Flueggea, and Margaritaria genera.[1] These compounds, including this compound, exhibit a wide range of biological activities, with notable potential in anticancer and neuroprotective applications.[2][3]

Biosynthesis of Securinega Alkaloids

The biosynthesis of the core tetracyclic structure of Securinega alkaloids originates from two primary amino acid precursors: lysine and tyrosine.[4] Lysine serves as the precursor for the piperidine ring (A-ring), while tyrosine is the precursor for the C and D rings.[4] A key step in the biosynthesis of many functionalized Securinega alkaloids is the formation of an enamine intermediate, which acts as a crucial branching point for further structural diversification.[5][6] This reaction is catalyzed by a berberine bridge enzyme (BBE)-like enzyme.[6][7]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sci-hub.box [sci-hub.box]

A Comprehensive Technical Guide to the Biological Activities of Securinega Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Securinega, belonging to the family Phyllanthaceae, encompasses a group of plants that have been pivotal in traditional medicine across Africa and Asia for centuries.[1][2][3] Species such as Securinega suffruticosa and Securinega virosa are particularly noteworthy, with various parts of the plant, including roots, leaves, and stems, being utilized to treat a wide array of ailments, from microbial infections and inflammatory conditions to epilepsy and tumors.[1][2][4][5]

The therapeutic potential of these plants is largely attributed to a unique class of tetracyclic indolizidine alkaloids known as the Securinega alkaloids.[6][7] Securinine, the most abundant and studied compound in this family, along with its isomers like virosecurinine and other related alkaloids such as norsecurinine and flueggines, form the core of the plant's bioactivity.[6][8][9][10] This guide provides an in-depth analysis of the significant biological activities of Securinega extracts and their constituent compounds, focusing on antimicrobial, antioxidant, cytotoxic, and neuropharmacological properties, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Antimicrobial Activity

Extracts from the Securinega genus have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. Both crude extracts and isolated crystalline compounds have shown efficacy, suggesting a broad-spectrum potential that warrants further investigation for antibiotic development.[1][11]

Quantitative Antimicrobial Data

The antimicrobial potency of Securinega extracts has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays.

| Extract/Compound (Plant Part) | Test Organism | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |

| S. virosa Ethanolic Extract (Root) | Enterococcus faecalis | 3.13 - 25 | 6.33 - 17.67 | [1] |

| S. virosa Crystalline Isolate (Root) | Enterococcus faecalis | 1.5 - 25 | 8.0 - 22.5 | [1] |

| S. virosa Ethanolic Extract (Root) | Staphylococcus aureus | 3.13 - 25 | 6.33 - 17.67 | [1] |

| S. virosa Crystalline Isolate (Root) | Salmonella typhii | 50 | 8.0 - 22.5 | [1][12] |

| S. virosa Crude Methanol Extract (Leaf) | MRSA | 25 | 4.33 - 14.67 | [13][14] |

| S. virosa Aqueous Fraction (Leaf) | MRSA | 50 | 1.33 - 10.50 | [13][14] |

| S. virosa Chloroform Fraction (Leaf) | MRSA | 50 | 2.66 - 10.33 | [13][14] |

| S. leucopyrus Methanolic Extract (Leaf, 250 µg/ml) | Gram-positive bacteria | N/A | 11 - 17 | [15] |

| S. leucopyrus Methanolic Extract (Leaf, 250 µg/ml) | Gram-negative bacteria | N/A | 13 - 18 | [15] |

| S. leucopyrus Methanolic Extract (Leaf, 250 µg/ml) | Aspergillus flavus | N/A | Max activity noted | [15] |

Experimental Protocol: Agar Disc/Well Diffusion Assay

The agar disc diffusion (or well diffusion) method is a standard procedure used to assess the antimicrobial activity of plant extracts.[13]

-

Media Preparation : A suitable microbiological medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculum Preparation : A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation : The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

-

Sample Application :

-

For the disc diffusion method, sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the Securinega extract and placed on the agar surface.

-

For the well diffusion method, wells are created in the agar using a sterile cork borer, and a specific volume of the extract is pipetted into each well.

-

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Measurement : The diameter of the clear zone of inhibition around the disc or well, where microbial growth is prevented, is measured in millimeters. A larger zone indicates higher antimicrobial activity. A standard antibiotic is typically used as a positive control.[11]

Visualization: Antimicrobial Assay Workflow

Caption: Workflow of the agar diffusion method for antimicrobial testing.

Antioxidant Activity

Securinega extracts contain significant quantities of phenolic compounds, which contribute to their potent antioxidant activity.[1] This activity is crucial for mitigating oxidative stress, a key factor in numerous chronic diseases.

Quantitative Antioxidant Data

The free radical scavenging ability is a primary measure of antioxidant potential, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

| Extract/Compound (Plant Part) | Assay | Concentration | % Inhibition / Activity | Reference |

| S. virosa Crystalline Isolate (Root) | DPPH | 0.1 mg/mL | 45% | [1] |

| S. virosa Crystalline Isolate (Root) | DPPH | 5 mg/mL | 82% | [1] |

| S. virosa Ethanolic Extract (Root) | DPPH | 0.1 mg/mL | 25.4% | [1] |

| S. virosa Ethanolic Extract (Root) | DPPH | 1 mg/mL | 35.2% | [1] |

| S. leucopyrus Methanolic Extract (Leaf) | DPPH | 300 µg/mL | 88.14% | [15] |

| S. leucopyrus Methanolic Extract (Stem Bark) | DPPH | 300 µg/mL | 47.25% | [15] |

| S. virosa Phenolic Glycosides | DPPH, Superoxide Scavenging | N/A | High activity noted | [16] |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.

-

Sample Preparation : The Securinega extract is dissolved in the same solvent to create a series of concentrations.

-

Reaction Mixture : A specific volume of the DPPH solution is mixed with a volume of the plant extract at various concentrations. A control is prepared with the solvent instead of the extract.

-

Incubation : The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation : The scavenging activity is calculated as the percentage of DPPH radical inhibition. As the antioxidant scavenges the radical, the violet color of the DPPH solution fades, leading to a decrease in absorbance.

Visualization: Principle of DPPH Assay

Caption: Scavenging of the DPPH radical by a hydrogen-donating antioxidant.

Cytotoxic and Anticancer Activity

Securinega alkaloids have emerged as promising scaffolds for anticancer drug development, exhibiting cytotoxic effects against various human cancer cell lines.[9][17] The mechanism often involves the induction of apoptosis and the modulation of critical cell survival signaling pathways.[18][19]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's cytotoxic potency.

| Compound/Extract | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Securingine A (Comp. 4) | A549 | Lung Carcinoma | 1.5 - 6.8 | [20][21] |

| Securingine A (Comp. 4) | SK-OV-3 | Ovarian Cancer | 1.5 - 6.8 | [20][21] |

| Securingine A (Comp. 4) | SK-MEL-2 | Melanoma | 1.5 - 6.8 | [20][21] |

| Securingine A (Comp. 4) | HCT15 | Colon Cancer | 1.5 - 6.8 | [20][21] |

| Virosecurinine | THP-1 | Acute Monocytic Leukemia | 23.6 (at 48h) | [22] |

| Virosecurinine | THP-1 | Acute Monocytic Leukemia | 13.4 (at 72h) | [22] |

| S. virosa Chloroform Fraction | U-1242 | Glioblastoma Multiforme | 4.87 µg/ml | [23] |

| S. virosa Crude Methanol Extract | U-1242 | Glioblastoma Multiforme | 58.5 µg/ml | [23] |

Experimental Protocol: Cell Viability Assay (CCK-8/MTT)

Cell Counting Kit-8 (CCK-8) and MTT assays are colorimetric methods used to assess cell viability and cytotoxicity.

-

Cell Seeding : Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the Securinega extract or isolated alkaloid for a defined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition :

-

CCK-8 : The CCK-8 solution (containing WST-8) is added to each well.

-

MTT : The MTT reagent is added to each well.

-

-

Incubation : The plate is incubated for a short period (1-4 hours) to allow for the metabolic conversion of the reagent. Viable cells with active dehydrogenases convert the tetrazolium salt (WST-8 or MTT) into a colored formazan product.

-

Measurement : The absorbance of the colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation : The percentage of cell viability is plotted against the compound concentration, and the IC₅₀ value is determined from the dose-response curve.

Visualization: Virosecurinine's Effect on the PI3K/AKT/mTOR Pathway

Virosecurinine has been shown to induce apoptosis in leukemia cells by inhibiting the pro-survival PI3K/AKT/mTOR signaling pathway and upregulating the tumor suppressor PTEN.[22]

Caption: Virosecurinine inhibits key nodes in the PI3K/AKT/mTOR survival pathway.

Neuropharmacological Activity

The most well-documented pharmacological action of a Securinega alkaloid is the effect of securinine on the central nervous system (CNS).[6][9] It functions as a potent and selective antagonist of GABA (gamma-aminobutyric acid) receptors, the primary inhibitory neurotransmitter system in the brain.[18][19][24]

Mechanism of Action: GABA Receptor Antagonism

GABAergic signaling is crucial for maintaining balanced neural activity. GABA, when released into a synapse, binds to its receptors (e.g., GABA-A receptors) on the postsynaptic neuron. This binding opens chloride ion channels, leading to an influx of Cl⁻ ions, hyperpolarization of the neuron, and consequently, an inhibitory postsynaptic potential (IPSP). This makes it harder for the neuron to fire an action potential, thus reducing overall neuronal excitability.

Securinine acts by competitively blocking the binding of GABA to its receptor.[18][24] By preventing GABA from exerting its inhibitory effect, securinine leads to disinhibition of the neuron. This results in increased neuronal firing and heightened CNS activity, which explains its observed neurostimulatory or convulsant effects.[18][25] This mechanism has made securinine a subject of interest for conditions that might benefit from enhanced neurotransmitter activity.[18][19]

Visualization: Securinine Action at the GABAergic Synapse

Caption: Securinine blocks the GABA-A receptor, preventing GABA-mediated inhibition.

Conclusion and Future Perspectives

The extracts and constituent alkaloids of the Securinega genus exhibit a remarkable range of potent biological activities, including antimicrobial, antioxidant, cytotoxic, and neuropharmacological effects. The data summarized herein underscore the value of these plants as a source of novel therapeutic leads. The Securinega alkaloids, with their unique and complex chemical structures, provide a promising scaffold for medicinal chemistry efforts aimed at developing new drugs for oncology, infectious diseases, and neurology.[26][27]

Future research should focus on several key areas:

-

Mechanism of Action : Further elucidation of the molecular targets and signaling pathways for a wider range of Securinega alkaloids.[26]

-

Synergistic Effects : Investigating the potential synergistic interactions between different compounds within the crude extracts.

-

In Vivo Studies : Translating the promising in vitro findings into robust preclinical and clinical in vivo models to assess efficacy and safety.

-

Drug Development : Utilizing semi-synthetic modifications of the alkaloid backbone to enhance potency and selectivity while minimizing toxicity.[26]

This guide provides a foundational resource for professionals in the field, highlighting the significant potential of Securinega plants in the landscape of modern drug discovery.

References

- 1. Comparative Study of the Antioxidant and Antimicrobial Activities of Compounds Isolated from Solvent Extracts of the Roots of Securinega virosa [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic principles of Securinega virosa: virosecurinine and viroallosecurinine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Study of the Antioxidant and Antimicrobial Activities of Compounds Isolated from Solvent Extracts of the Roots of Securinega virosa - Journal of Biosciences and Medicines - SCIRP [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. ijpras.com [ijpras.com]

- 14. ijpras.com [ijpras.com]

- 15. In-Vitro Antimicrobial and Antioxidant Activity of Securinega leucopyrus (Willd) Muell – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]

- 19. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]

- 20. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pure.skku.edu [pure.skku.edu]

- 22. Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Securinega virosa ( Euphorbiaceae ) root bark extract inhibits glioblastoma multiforme cell survival in vitro | Semantic Scholar [semanticscholar.org]

- 24. selleckchem.com [selleckchem.com]

- 25. Pharmacological investigations of virosecurinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Bioactivities and mechanism of action of securinega alkaloids derivatives reported prior to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Biosynthetic Pathways of Securinega Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathways of Securinega alkaloids. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the molecular journey from simple precursors to the complex and pharmacologically significant Securinega alkaloid scaffold. This document synthesizes findings from biochemical studies, biomimetic synthesis, and molecular biology to present a cohesive picture of this intricate natural product biosynthesis.

Introduction to Securinega Alkaloids

Securinega alkaloids are a class of plant-derived secondary metabolites characterized by a unique tetracyclic ring system. Securinine, the most well-known member of this family, and its congeners have garnered significant interest due to their wide range of biological activities, including neuroprotective and antitumor properties.[1] The structural complexity and potent bioactivity of these alkaloids have made their biosynthetic pathways a subject of intense scientific scrutiny. Understanding these pathways is crucial for the potential biotechnological production of these valuable compounds and for the generation of novel analogs with improved therapeutic profiles.

Proposed Biosynthetic Pathways

The biosynthesis of Securinega alkaloids is a complex process that involves the convergence of two primary metabolic pathways: the lysine and tyrosine amino acid pathways.[2] Experiments with radiolabelled precursors have been instrumental in identifying these initial building blocks.[2]

Formation of the Core Skeletons

The biosynthesis of the characteristic tetracyclic core of Securinega alkaloids is proposed to proceed through the following key stages:

-

Formation of Ring A (Piperidine Ring): The piperidine ring (Ring A) is derived from L-lysine. Through a series of enzymatic reactions, lysine is decarboxylated and deaminated to form the intermediate Δ1-piperideine. This intermediate serves as a crucial building block for the securinine-type alkaloids.[3] For the norsecurinine-type alkaloids, which feature a pyrrolidine ring instead, it is hypothesized that ornithine serves as the precursor, forming Δ1-pyrroline.

-

Formation of Rings C and D: The C and D rings of the securinine structure are derived from L-tyrosine.[2] While the exact intermediates and enzymatic steps are still under investigation, it is proposed that tyrosine undergoes significant modification to form a suitable precursor for condensation with the piperidine or pyrrolidine ring.

-

Condensation and Cyclization: The piperidine (or pyrrolidine) unit and the tyrosine-derived unit are proposed to undergo a condensation reaction followed by a series of cyclizations to form the tetracyclic core of the Securinega alkaloids. The precise nature of these reactions and the enzymes involved are areas of active research.

Below is a diagram illustrating the proposed initial steps in the biosynthesis of the Securinega alkaloid backbone.

Caption: Proposed convergence of lysine and tyrosine pathways.

Diversification of Securinega Alkaloids

The basic tetracyclic scaffold undergoes a variety of modifications to generate the vast diversity of Securinega alkaloids found in nature. These modifications include oxidations, dimerizations, and trimerizations.

A key enzyme identified in the diversification of these alkaloids is FsBBE , a berberine bridge enzyme-like (BBE-like) enzyme from Flueggea suffruticosa.[4][5] This enzyme catalyzes the condensation of allosecurinine with L-ascorbic acid (vitamin C) to form more complex, ascorbylated Securinega alkaloids like fluesuffine A.[4][5] The proposed mechanism involves the FsBBE-catalyzed dehydrogenation of allosecurinine to form a reactive enamine intermediate, which then undergoes a nucleophilic attack by L-ascorbic acid.[4]

The formation of dimeric and trimeric Securinega alkaloids is also a significant aspect of their biosynthesis. While the precise enzymatic machinery is yet to be fully elucidated, it is hypothesized that these oligomers are formed through the coupling of monomeric units. Biomimetic synthesis approaches have provided valuable insights into the plausible chemical reactions that could lead to the formation of these complex structures.

The following diagram illustrates the proposed diversification of the Securinega alkaloid scaffold.

Caption: Diversification pathways from the monomeric core.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the biosynthesis of Securinega alkaloids in a structured format. While numerous studies have focused on the isolation and structural elucidation of these compounds, detailed enzymatic characterization and flux analysis are still emerging areas of research. Future work is needed to populate tables with key kinetic parameters (Km, Vmax, kcat) for the identified biosynthetic enzymes, as well as precise precursor incorporation rates and product yields from in vivo and in vitro experiments.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed to investigate the biosynthetic pathways of Securinega alkaloids.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway.[1]

Objective: To identify the primary metabolic precursors of Securinega alkaloids.

General Protocol:

-

Precursor Selection: Select isotopically labeled precursors, such as ¹⁴C-labeled or ¹³C-labeled L-lysine and L-tyrosine.

-

Plant Material: Utilize young, metabolically active plant tissues, such as seedlings or cell suspension cultures of Flueggea suffruticosa.

-

Feeding: Introduce the labeled precursor to the plant material. This can be done by direct application to the leaves, stem feeding, or addition to the culture medium.

-

Incubation: Allow the plant material to metabolize the labeled precursor over a defined period.

-

Extraction: Extract the alkaloids from the plant material using standard phytochemical methods.

-

Purification and Analysis: Purify the individual Securinega alkaloids using chromatographic techniques (e.g., HPLC).

-

Detection: Determine the incorporation of the isotopic label into the purified alkaloids using techniques such as liquid scintillation counting (for radiolabels) or mass spectrometry and NMR spectroscopy (for stable isotopes).

The following diagram outlines the general workflow for an isotopic labeling experiment.

Caption: General workflow for isotopic labeling studies.

Enzyme Assays

Enzyme assays are essential for characterizing the function of putative biosynthetic enzymes.

Objective: To determine the catalytic activity of a candidate enzyme, such as FsBBE.

General Protocol for FsBBE Activity Assay:

-

Enzyme Source: The enzyme can be obtained from a crude protein extract of F. suffruticosa or as a recombinant protein expressed in a heterologous system (e.g., Nicotiana benthamiana).[4]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the enzyme, the substrate (e.g., allosecurinine), and any necessary co-substrates (e.g., L-ascorbic acid).

-

Incubation: Incubate the reaction mixture at an optimal temperature and for a specific duration.

-

Reaction Quenching: Stop the reaction, for example, by adding a solvent like methanol.

-

Product Analysis: Analyze the reaction mixture for the presence of the product (e.g., fluesuffine A) using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Heterologous Expression of Biosynthetic Enzymes

Heterologous expression allows for the production and purification of individual biosynthetic enzymes for in vitro characterization.

Objective: To produce a purified, active biosynthetic enzyme, such as FsBBE.

Protocol for Heterologous Expression of FsBBE in Nicotiana benthamiana: [4]

-

Gene Cloning: The coding sequence of the FsBBE gene is cloned into a suitable plant expression vector.

-

Agrobacterium-mediated Transformation: The expression vector is introduced into Agrobacterium tumefaciens.

-

Infiltration: The transformed Agrobacterium is infiltrated into the leaves of Nicotiana benthamiana plants.

-

Incubation: The plants are incubated for several days to allow for transient expression of the FsBBE protein.

-

Protein Extraction: The infiltrated leaves are harvested, and the total protein is extracted.

-

Purification: The recombinant FsBBE protein is purified from the total protein extract using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Verification: The purity and identity of the protein are confirmed using SDS-PAGE and Western blotting.

The workflow for heterologous expression and purification is depicted below.

Caption: Workflow for producing recombinant biosynthetic enzymes.

Conclusion and Future Directions

The study of Securinega alkaloid biosynthesis has made significant strides, with the identification of key precursors and the characterization of at least one key enzyme involved in their diversification. However, many aspects of these intricate pathways remain to be elucidated. Future research should focus on:

-

Identification and Characterization of Missing Enzymes: The enzymes responsible for the formation of the tetracyclic core and for the oligomerization of monomeric units are yet to be identified. A combination of transcriptomics, proteomics, and gene silencing techniques will be crucial in this endeavor.

-

Quantitative Analysis: There is a pressing need for detailed quantitative studies to understand the kinetics of the biosynthetic enzymes and the metabolic flux through the pathways. This information is vital for any future metabolic engineering efforts.

-

Regulatory Mechanisms: Understanding how the biosynthesis of Securinega alkaloids is regulated at the genetic and biochemical levels will provide a more complete picture of their production in plants.

The continued exploration of Securinega alkaloid biosynthesis will not only deepen our fundamental understanding of plant natural product chemistry but also pave the way for the sustainable production of these medicinally important compounds.

References

An In-depth Technical Guide on the Mechanism of Action of Securinine as a GABA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Securinine, a tetracyclic alkaloid derived from plants of the Securinega genus, functions as a selective antagonist of the γ-aminobutyric acid type A (GABAA) receptor. This guide elucidates the molecular mechanism of securinine's action, presenting quantitative data on its binding affinity and physiological effects. Detailed experimental protocols for radioligand binding assays and electrophysiological studies are provided to facilitate further research. The signaling pathway of GABAA receptor antagonism and associated experimental workflows are visualized through detailed diagrams. This document serves as a comprehensive technical resource for researchers and professionals engaged in neuroscience and drug development.

Mechanism of Action

Securinine exerts its effects by acting as a competitive antagonist at the GABAA receptor, the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the mammalian central nervous system.

Competitive Antagonism at the GABA Recognition Site

The prevailing evidence indicates that securinine and its active analogue, dihydrosecurinine, selectively bind to the GABA recognition site on the GABAA receptor complex.[1] This binding sterically hinders the endogenous ligand, GABA, from docking with the receptor. In the absence of GABA binding, the associated chloride (Cl⁻) channel remains closed, preventing the influx of chloride ions that would normally lead to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. Unlike the non-competitive antagonist picrotoxin, which is thought to bind within the chloride channel pore, securinine's action is at the orthosteric binding site.[2]

A proposed model for this interaction suggests that while GABA agonists require a three-point attachment to the receptor to induce the conformational change that opens the ion channel, antagonists like securinine engage in a two-point binding interaction.[2] This stable binding is sufficient to occupy the site and block agonist access but is incapable of triggering the allosteric transition required for channel gating.[2] Consequently, the inhibitory postsynaptic potential (IPSP) mediated by GABA is attenuated or abolished in the presence of securinine.

Selectivity and Modulation

Electrophysiological studies have demonstrated that securinine's antagonistic effects are specific to GABA receptors, as it does not affect the inhibitory action of glycine.[1] Furthermore, securinine and its derivatives have been shown to be inactive as inhibitors of bicuculline-insensitive GABA binding, as well as benzodiazepine, cholinergic muscarinic, and beta-adrenergic receptor binding.[1]

Interestingly, the binding of securinine appears to differ from that of the classic competitive GABAA antagonist, bicuculline. While the binding potency of bicuculline is significantly enhanced by thiocyanate ions, this chaotropic agent has minimal effect on the binding of securinine.[1] This suggests subtle differences in the molecular interactions of these two antagonists with the GABA binding pocket. Securinine also inhibits GABA-stimulated benzodiazepine binding, indicating a functional coupling between the GABA and benzodiazepine binding sites on the receptor complex.[1]

Quantitative Data

The antagonistic properties of securinine and its analogues have been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Binding and Activity of Securinine and Analogues

| Compound | Assay | Preparation | IC₅₀ (µM) | Notes | Reference |

| Securinine | [³H]GABA Binding Inhibition | Rat Brain Membranes | ~50 | 7 times less potent than bicuculline. | [1] |

| Dihydrosecurinine | [³H]GABA Binding Inhibition | Rat Brain Membranes | ~50 | Similar potency to securinine. | [1] |

| Allosecurinine | [³H]GABA Binding Inhibition | Rat Brain Membranes | >1000 | Much less active. | [1] |

| Virosecurinine | [³H]GABA Binding Inhibition | Rat Brain Membranes | >1000 | Much less active. | [1] |

Table 2: In Vivo Convulsant Activity of Securinine and Related Compounds in Mice

| Compound | Endpoint | CD₅₀ (mg/kg) | Notes | Reference |

| Securinine Alkaloids | Tonic Seizures | 11 - 87 | Range for various related compounds. | [1] |

| Bicuculline | Tonic Seizures | 8 | For comparison. | [1] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to characterize the interaction of securinine with the GABAA receptor.

Radioligand Binding Assay: Competitive Inhibition of [³H]GABA Binding

This protocol describes an equilibrium binding assay to determine the inhibitory constant (Kᵢ) of securinine for the GABAA receptor by measuring its ability to displace the radiolabeled agonist [³H]GABA from rat brain membranes.

4.1.1 Materials

-

Tissue: Whole rat brains, freshly dissected or stored at -80°C.

-

Radioligand: [³H]γ-aminobutyric acid ([³H]GABA).

-

Buffers:

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Non-specific Binding Determinate: 10 mM unlabeled GABA.

-

Test Compound: Securinine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Equipment: Potter-Elvehjem homogenizer, refrigerated high-speed centrifuge, scintillation counter, glass fiber filters.

4.1.2 Membrane Preparation

-

Homogenize rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Resuspend the pellet in ice-cold deionized water to induce osmotic lysis.

-

Centrifuge again at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet by resuspending in Binding Buffer and centrifuging three times at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/mL.

4.1.3 Binding Assay Protocol

-

Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of securinine.

-

To each tube, add:

-

Total Binding: Binding Buffer.

-

Non-specific Binding: 10 mM unlabeled GABA.

-

Competition: Serial dilutions of securinine.

-

-

Add a constant concentration of [³H]GABA (e.g., 5 nM) to each tube.

-

Add the prepared membrane suspension to initiate the binding reaction. The final assay volume is typically 1 mL.

-

Incubate the tubes at 4°C for 45 minutes to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters three times with 5 mL of ice-cold Binding Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4.1.4 Data Analysis

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the securinine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]GABA and Kₔ is its dissociation constant.

Electrophysiological Recording of GABA Receptor Antagonism

This protocol outlines the use of extracellular single-unit recording to assess the ability of securinine to block the inhibitory effects of iontophoretically applied GABA on neuronal firing in the spinal cord.

4.2.1 Preparation

-

Animal Model: Anesthetized and artificially ventilated cat.

-

Surgical Procedure: Perform a laminectomy to expose the lumbar spinal cord.

-

Recording Electrode: A multi-barreled glass micropipette. One barrel is filled with a recording solution (e.g., 3 M NaCl) for single-unit recording. Other barrels are filled with solutions for iontophoresis:

-

GABA (e.g., 1 M, pH 4.0)

-

Glycine (e.g., 1 M, pH 4.0)

-

Securinine (e.g., 10 mM in 150 mM NaCl, pH 4.0)

-

4.2.2 Recording and Iontophoresis

-

Advance the micropipette into the ventral horn of the spinal cord to isolate the spontaneous or glutamate-evoked firing of a single neuron.

-

Apply GABA iontophoretically by passing a positive current through the GABA barrel. Adjust the current to a level that produces a consistent and reversible inhibition of neuronal firing.

-

Establish a baseline response to the inhibitory effect of GABA.

-

Apply securinine iontophoretically from another barrel by passing a positive current.

-

During the application of securinine, re-test the inhibitory effect of GABA at the same iontophoretic current used to establish the baseline.

-

A reduction or complete block of the GABA-induced inhibition in the presence of securinine indicates an antagonistic effect.

-

Test for specificity by applying glycine iontophoretically before and during securinine application. Securinine should not affect the inhibitory response to glycine.

-

Allow for a recovery period after discontinuing the securinine application to observe if the inhibitory effect of GABA returns.

4.2.3 Data Analysis

-

Record the neuronal firing rate (spikes per second) throughout the experiment.

-

Quantify the degree of inhibition as the percentage reduction in firing rate caused by GABA application.

-

Compare the percentage inhibition by GABA in the absence and presence of securinine to determine the extent of antagonism.

-

Construct dose-response curves if multiple concentrations of securinine are tested.

Conclusion

Securinine is a well-characterized competitive antagonist of the GABAA receptor. It acts selectively at the GABA recognition site, thereby blocking the primary pathway for fast synaptic inhibition in the central nervous system. Its mechanism, while similar to that of bicuculline, exhibits subtle differences in its interaction with the receptor binding pocket. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the pharmacological profile of securinine and the development of novel therapeutics targeting the GABAergic system.

References

A Comprehensive Technical Guide to the Pharmacological Properties of Securitinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securitinine, a tetracyclic alkaloid derived from plants of the Securinega genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Historically recognized for its stimulant effects on the central nervous system (CNS), recent research has unveiled its potential as an anticancer and immunomodulatory agent.[4][5] This document provides an in-depth technical overview of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative activity data, and the experimental protocols used for its characterization. It aims to serve as a comprehensive resource for professionals engaged in neuroscience, oncology, and immunology drug discovery and development.

Core Mechanism of Action: GABA Receptor Antagonism

The primary and most well-characterized pharmacological action of this compound is its role as a selective antagonist of the γ-aminobutyric acid type A (GABA_A) receptor.[6][7][8] GABA is the principal inhibitory neurotransmitter in the mammalian CNS, and by blocking its action, this compound leads to increased neuronal excitability.[6] This antagonism is responsible for its observed neurostimulatory and convulsant effects.[6][9]

Experiments have demonstrated that this compound and its analogue, dihydrosecurinine, selectively block the inhibitory action of GABA on central neurons without affecting the action of glycine.[10] Furthermore, this compound's activity is specific to the GABA recognition site, as it does not inhibit bicuculline-insensitive GABA binding, nor does it affect benzodiazepine, cholinergic muscarinic, or beta-adrenergic receptors.[10] Its lipophilic nature enables it to cross the blood-brain barrier to exert these central effects.[6]

Caption: Mechanism of this compound as a GABA_A receptor antagonist.

Quantitative Pharmacological Data

The activity of this compound has been quantified in various biological assays, providing key data for its characterization and comparison with other compounds.

Table 1: Receptor Binding and In Vivo CNS Activity

| Compound | Assay | System | Value | Reference |

| Securinine | Inhibition of [3H]GABA Binding | Rat Brain Membranes | IC50: ~50 µM | [2][10] |

| Dihydrosecurinine | Inhibition of [3H]GABA Binding | Rat Brain Membranes | IC50: ~50 µM | [10] |

| Allosecurinine | Inhibition of [3H]GABA Binding | Rat Brain Membranes | IC50: >1 mM | [10] |

| Virosecurinine | Inhibition of [3H]GABA Binding | Rat Brain Membranes | IC50: >1 mM | [10] |

| Securinine & Analogs | Induction of Tonic Seizures | Mice | CD50: 11 - 87 mg/kg | [10] |

| Bicuculline (Comparator) | Induction of Tonic Seizures | Mice | CD50: 8 mg/kg | [10] |

Table 2: Anticancer and Cytotoxic Activity

| Compound | Assay | Cell Line | Value | Reference |

| (-)-Securinine | Growth Inhibition | HeLa (Cervical Cancer) | IC50: 7.02±0.52 μg/mL (32.3 μM) | [7] |

Anticancer Properties

Beyond its effects on the CNS, this compound exhibits significant anticancer activity against a variety of human cancer cell lines, including leukemia, prostate, cervical, breast, lung, and colon cancer.[5] Its antitumor effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.[5][7]

Induction of Apoptosis

Securinine induces programmed cell death (apoptosis) in cancer cells primarily through the mitochondrial pathway.[6] This process involves the disruption of the mitochondrial membrane potential, which triggers the release of cytochrome c into the cytosol.[6] Cytochrome c then activates a cascade of enzymes known as caspases, including caspase-9 and caspase-3/7, which execute the apoptotic process.[6][7] Studies also show that this compound treatment increases the percentage of reactive oxygen species (ROS) positive cells, contributing to cellular stress and apoptosis.[7]

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Regulation of Signaling Pathways

Transcriptomic and mechanistic studies have revealed that this compound can modulate multiple signaling pathways critical for cancer cell survival and proliferation:

-

ERK1/2 Activation : Stimulates the activity of ERK1/2, which can have pro-apoptotic roles depending on the cellular context.[7]

-

Cell Cycle Arrest : Induces cell cycle arrest in the S phase, preventing DNA replication and cell division.[7]

-

Oncogenic Pathways : Regulates the PI3K/Akt/mTOR, Wnt, and JAK-STAT signaling pathways.[5]

-

Ferroptosis : In gastric cancer models, this compound was found to activate ferroptosis-related iron metabolic pathways, upregulating genes such as HMOX1 and FTH1.[11]

Immunomodulatory Effects

This compound also demonstrates notable immunostimulatory properties.[6] It can induce macrophage activation in a manner that is independent of Toll-like receptors (TLRs).[2][12] This activation leads to downstream cellular responses, including:

This enhanced macrophage activity has been shown to accelerate the clearance of pathogens like Coxiella burnetii in both in vitro and in vivo models, suggesting potential therapeutic applications as an adjuvant to increase resistance to intracellular pathogens.[12]

Pharmacokinetics and Toxicology

Pharmacokinetics

-

Absorption and Distribution : As a lipophilic molecule, this compound can be absorbed and distributed throughout the body, notably crossing the blood-brain barrier to exert its effects on the CNS.[6]

-

Metabolism and Excretion : It is metabolized by hepatic enzymes and its elimination is primarily through renal excretion.[6]

Toxicology and Adverse Effects

The potent CNS stimulatory effects of this compound are also the source of its primary toxicity.

-

Convulsions : Overdoses can lead to excessive neuronal firing, resulting in tonic seizures.[9][10] This risk is higher in individuals with pre-existing seizure disorders.[9]

-

Cardiovascular Effects : May cause an increase in heart rate and blood pressure.[9]

-

Other Side Effects : Other potential adverse effects include gastrointestinal distress, allergic reactions, and neurotoxicity at excessive doses.[9][13]

Detailed Experimental Protocols

GABA Receptor Binding Assay

-

Objective : To determine the binding affinity of this compound and its analogs to the GABA receptor.

-

Methodology : Equilibrium binding assays are performed using rat brain membranes as a source of GABA receptors. The membranes are incubated with a radiolabeled GABA ligand, such as [3H]GABA, in the presence of varying concentrations of the test compound (e.g., this compound). After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then calculated.[10]

Caption: Experimental workflow for a GABA receptor binding assay.

In Vitro Cancer Cell Growth Inhibition Assay

-

Objective : To determine the cytotoxic effect of this compound on a cancer cell line.

-

Methodology : HeLa cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of (-)-securinine for a specified period (e.g., 24-72 hours). Following treatment, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is measured, and the data is used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50).[7]

Summary and Future Directions

This compound is a pharmacologically complex alkaloid with well-defined activity as a GABA_A receptor antagonist. This mechanism underpins its neurostimulatory effects and associated toxicities. Concurrently, emerging evidence strongly supports its potential as a multi-modal anticancer agent, capable of inducing apoptosis and modulating critical oncogenic signaling pathways. Its immunomodulatory properties further broaden its therapeutic potential.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing securinine analogs to separate the desired anticancer or immunomodulatory effects from the dose-limiting CNS toxicity.[11][14]

-

In Vivo Efficacy : Expanding in vivo studies in various cancer models to validate the promising in vitro findings.[5][11]

-

Combination Therapies : Investigating the synergistic potential of this compound with existing chemotherapeutic or immunotherapeutic agents.[5]

A deeper understanding of its complex pharmacology is necessary to harness its therapeutic benefits while mitigating its risks, potentially leading to the development of novel drugs for oncology and infectious diseases.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. What are the side effects of Securinine Nitrate? [synapse.patsnap.com]

- 10. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Securinine, a GABAA receptor antagonist, enhances macrophage clearance of phase II C. burnetii: comparison with TLR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is Securinine Nitrate used for? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

Unlocking the Anticancer Potential of Securinega Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the cytotoxic properties and molecular mechanisms of Securinega alkaloids, providing researchers, scientists, and drug development professionals with a comprehensive resource for advancing anticancer therapeutics.

Introduction

Securinega alkaloids, a class of tetracyclic indolizidine alkaloids primarily isolated from plants of the Securinega genus, have emerged as a promising source of novel anticancer agents.[1] For decades, securinine, the most abundant of these alkaloids, was recognized for its stimulant effects on the central nervous system.[1] However, recent investigations have unveiled the potent cytotoxic and antiproliferative activities of securinine and its structural analogs, including allosecurinine and virosecurinine, against a spectrum of human cancers. This technical guide synthesizes the current understanding of the anticancer properties of Securinega alkaloids, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.

Cytotoxic Activity of Securinega Alkaloids

The anticancer potential of Securinega alkaloids has been demonstrated across a variety of cancer cell lines, including leukemia, breast, cervical, and lung cancer. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for quantifying this cytotoxic activity.

Table 1: IC50 Values of Securinine against Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 6 | [2] |

| MCF-7 | Breast Cancer | 10 | [2] |

| A549 | Lung Cancer | 11 | [2] |

| HeLa | Cervical Cancer | 32.3 | [3] |

Table 2: IC50 Values of Allosecurinine against Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 243.4 | [3] |

Note: The higher IC50 value for allosecurinine in this study suggests a lower potency compared to securinine against HeLa cells under the tested conditions.

Table 3: IC50 Values of Virosecurinine against Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| THP-1 | Acute Monocytic Leukemia | 23.6 (48h) | [4] |

| THP-1 | Acute Monocytic Leukemia | 13.4 (72h) | [4] |

Note: The IC50 values for virosecurinine against THP-1 cells demonstrate time-dependent cytotoxicity.

Mechanisms of Anticancer Action

Securinega alkaloids exert their anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism by which Securinega alkaloids eliminate cancer cells is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key apoptosis-regulating proteins. For instance, securinine has been shown to down-regulate the anti-apoptotic protein Bcl-2 and activate pro-apoptotic caspases, such as caspase-3 and caspase-7.[5] Similarly, derivatives of allosecurinine have been found to induce apoptosis by increasing the expression of the pro-apoptotic factor Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2 and XIAP.[6]

Cell Cycle Arrest

Disruption of the normal cell cycle is another critical anticancer mechanism of Securinega alkaloids. Virosecurinine has been observed to arrest the cell cycle at the G0/G1 phase in human leukemia THP-1 cells.[4] This prevents cancer cells from progressing through the cell cycle and undergoing division.

Inhibition of Microtubule Assembly

Securinine has been identified as a microtubule-destabilizing agent.[2] It binds to tubulin and inhibits its polymerization into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2] This disruption of microtubule dynamics leads to a mitotic block, ultimately triggering apoptosis.[2]

Modulation of Key Signaling Pathways

The anticancer activities of Securinega alkaloids are orchestrated through their influence on critical intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Securinine has been shown to inhibit this pathway, leading to decreased cancer cell viability.[7]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus to regulate gene expression and cell fate. The anticancer effects of some Securinega alkaloids are mediated through the modulation of this pathway.[7]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression and metastasis. Allosecurinine derivatives have been shown to exert their anticancer effects, at least in part, through the inhibition of the STAT3 pathway.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to investigate the anticancer properties of Securinega alkaloids.

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Securinega alkaloid for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assays

Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

-

General Protocol:

-

Treat cells with the Securinega alkaloid to induce apoptosis.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.